molecular formula C13H18O2S B14317300 (6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol CAS No. 113769-02-1

(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol

Cat. No.: B14317300
CAS No.: 113769-02-1
M. Wt: 238.35 g/mol
InChI Key: KMHKHMBLAOUIJG-UHFFFAOYSA-N
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Description

(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol is a chemical compound that belongs to the class of benzoxathiin derivatives. This compound is characterized by the presence of a benzoxathiin ring system, which includes both oxygen and sulfur atoms, and a methanol group attached to the second carbon of the dihydrobenzoxathiin ring. The tert-butyl group at the sixth position provides steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . This reaction forms the benzoxathiin ring system. The subsequent introduction of the methanol group can be achieved through various methods, including nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the methanol position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Various substituted benzoxathiin derivatives.

Scientific Research Applications

(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The presence of the benzoxathiin ring system and the methanol group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzoxathiin: Lacks the tert-butyl and methanol groups, resulting in different reactivity and applications.

    6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin: Similar structure but without the methanol group.

    2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol: Lacks the tert-butyl group, affecting its steric properties.

Uniqueness

(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol is unique due to the combination of the tert-butyl group and the methanol group, which provides distinct steric and electronic properties

Properties

CAS No.

113769-02-1

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

(6-tert-butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol

InChI

InChI=1S/C13H18O2S/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(7-14)15-11/h4-6,10,14H,7-8H2,1-3H3

InChI Key

KMHKHMBLAOUIJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CS2)CO

Origin of Product

United States

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